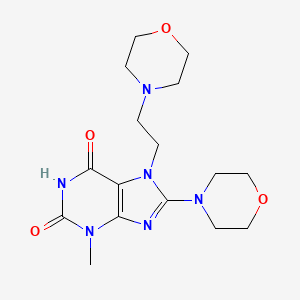
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It has been extensively studied for its potential therapeutic applications in various neurological disorders, including anxiety, depression, addiction, and schizophrenia.
Wirkmechanismus
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione selectively targets mGluR5, a type of metabotropic glutamate receptor that is involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin, which are involved in the pathophysiology of various neurological disorders.
Biochemische Und Physiologische Effekte
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuroplasticity and neurogenesis. It has also been shown to modulate the activity of various ion channels and receptors, including NMDA receptors, GABA receptors, and AMPA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is its selectivity for mGluR5, which allows for more precise modulation of neuronal activity. However, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has some limitations in lab experiments, including its poor solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. One area of research is the development of more potent and selective mGluR5 antagonists for therapeutic use. Another area of research is the exploration of the role of mGluR5 in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Finally, there is a need for further research on the potential side effects and toxicity of 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, particularly at high doses.
Synthesemethoden
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. The most commonly used chemical synthesis method involves the reaction of 2,6-dioxopurine with morpholine and 2-bromoethylamine. The resulting product is then treated with methyl iodide to obtain 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between purine and morpholine, followed by a series of chemical reactions to obtain 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione.
Wissenschaftliche Forschungsanwendungen
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression. It has also been shown to reduce drug-seeking behavior in animal models of addiction. In addition, 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione has been studied for its potential antipsychotic effects in animal models of schizophrenia.
Eigenschaften
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-19-13-12(14(23)18-16(19)24)22(3-2-20-4-8-25-9-5-20)15(17-13)21-6-10-26-11-7-21/h2-11H2,1H3,(H,18,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQKXZBJRVEQI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

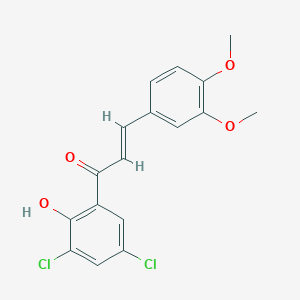
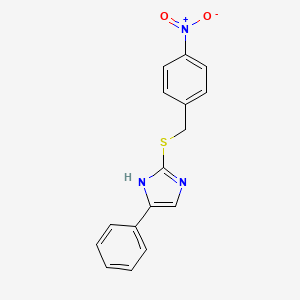
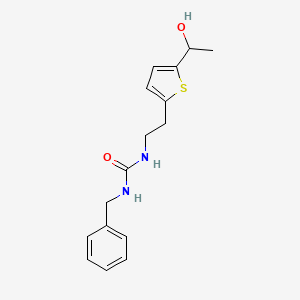
![Benzyl N-[(1S)-1-(cyclopentylcarbamoyl)ethyl]carbamate](/img/structure/B2375751.png)
![{3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenyl}amine](/img/structure/B2375752.png)
![N1-(2-(dimethylamino)ethyl)-N2-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2375756.png)
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2375757.png)
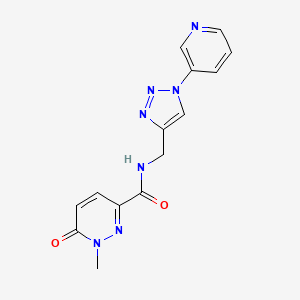
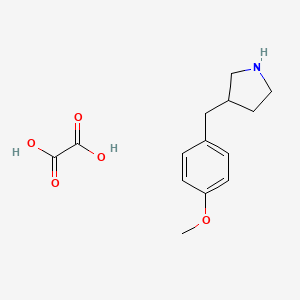
![N-(4-methoxybenzyl)-4-[6-({2-[(2-methoxyethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2375760.png)
![3,5-dimethyl-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2375761.png)
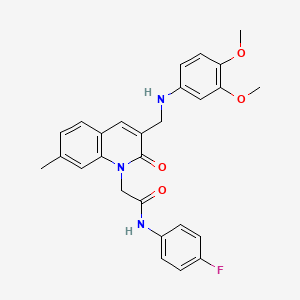
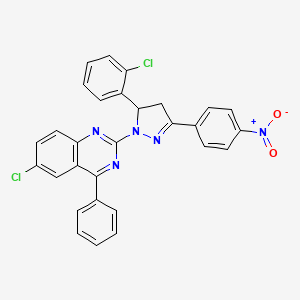
![N-(cyanomethyl)-3-[3-(4-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]propanamide](/img/structure/B2375765.png)